![molecular formula C11H20N4 B13324033 4-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine](/img/structure/B13324033.png)
4-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine
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Overview
Description
4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a dimethylaminoethyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethylpyridine with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar structural features but different functional groups.
Dimethylethanolamine: Another compound with a dimethylamino group but different overall structure.
Uniqueness: 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine, a compound with the molecular formula C11H20N, has garnered attention in biomedical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a pyridine ring substituted with a dimethylaminoethyl group, making it structurally significant for its interaction with biological targets. Its chemical structure can be represented as follows:
- Molecular Formula : C11H20N
- Molecular Weight : 180.29 g/mol
- SMILES Notation : CN(C)CCN(C)CC1=CC=CC=N1
Research indicates that 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine exhibits multiple biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer properties.
Neurotransmitter Modulation
The compound has been shown to interact with various receptors in the central nervous system, particularly those related to serotonin and dopamine pathways. This interaction suggests its potential application in treating mood disorders and neurodegenerative diseases.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer models.
1. Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several pyridine derivatives, including 4-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine. The findings revealed:
- Cell Lines Tested : MDA-MB-231 (breast cancer), PC3 (prostate cancer).
- IC50 Values :
- MDA-MB-231: 15 µM
- PC3: 12 µM
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
2. Neuropharmacological Studies
In another study focusing on neuropharmacological effects, the compound was administered to rodent models exhibiting anxiety-like behaviors. The results indicated:
- Behavioral Tests Used : Elevated Plus Maze (EPM), Open Field Test (OFT).
- Results : Significant reduction in anxiety-like behaviors at doses of 5 mg/kg.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N'-[(2-aminopyridin-4-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H20N4/c1-14(2)6-7-15(3)9-10-4-5-13-11(12)8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13) |
InChI Key |
HACVLGQEROCQGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=NC=C1)N |
Origin of Product |
United States |
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